Sesamin

Vue d'ensemble

Description

Sesamin is a lignan compound found in sesame seeds and oil. It has been studied for its potential health benefits, including its ability to lower cholesterol levels, reduce inflammation, and improve liver function . This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage to cells .

Synthesis Analysis

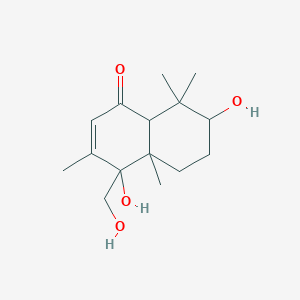

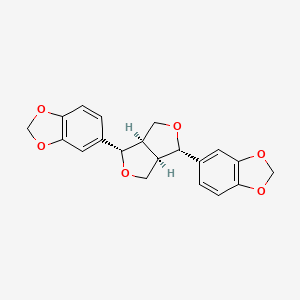

This compound is a lignan derived from sesame seeds (Sesamum indicum). Major lignans of sesame this compound and sesamolin are benzodioxol–substituted furofurans. Sesamol, sesaminol, its epimers, and epithis compound are transformation products found in processed products . Synthetic routes to all lignans are known but only sesamol is synthesized industrially .Molecular Structure Analysis

This compound is a lignan that consists of tetrahydro-1H,3H-furo [3,4-c]furan substituted by 1,3-benzodioxole groups at positions 1 and 4 (the 1S,3aR,4S,6aR stereoisomer) . Its molecular formula is C20H18O6 .Chemical Reactions Analysis

This compound has been found to undergo various chemical reactions. For instance, it has been shown to undergo epimerization to epithis compound, a diastereomer of this compound lacking rotational symmetry .Physical and Chemical Properties Analysis

This compound is a fat-soluble lignan with a molecular weight of 354.4 g/mol .Applications De Recherche Scientifique

Pharmaceutical and Nutraceutical Potential : Sesamin has been shown to have potential in managing various disorders, including cancer, hepatic disorders, cardiac ailments, and neurological diseases, due to its antioxidant, anti-inflammatory, antineoplastic, and antimicrobial activities. However, challenges related to its solubility, stability, bioavailability, and rapid clearance have been identified. Strategies to overcome these challenges involve novel carrier systems for drug delivery (Nair et al., 2023).

Protective Effects on Liver : this compound has demonstrated protective effects against nickel-induced liver toxicity. It was found to significantly prevent nickel-induced hepatotoxicity in mice, reduce oxidative stress, and inhibit apoptosis in liver cells through the PI3K-Akt signaling pathway (Liu et al., 2013).

Anti-Cancer Properties : this compound possesses potent anti-cancer properties attributed to its various activities such as anti-proliferative, pro-apoptotic, anti-inflammatory, anti-metastatic, and pro-autophagic. It targets several signaling pathways, including NF-κB, STAT3, JNK, ERK1/2, p38 MAPK, PI3K/AKT, caspase-3, and p53, in its anti-cancer actions (Majdalawieh et al., 2017).

Role in Cardiac Health : this compound has been found to protect against cardiac remodeling via the Sirt3/ROS pathway. It alleviates cardiac hypertrophy, inhibits fibrosis, and attenuates the inflammatory response, thus improving cardiac function and preventing the development of cardiac hypertrophy (Fan et al., 2017).

Effects on Cholesterol and Lipid Metabolism : this compound has been shown to affect cholesterol metabolism by reducing serum and liver cholesterol levels, inhibiting cholesterol absorption and synthesis, and affecting the activity of enzymes involved in cholesterol metabolism (Hirose et al., 1991).

Influence on Exercise Capacity and Skeletal Muscle Function : this compound helps prevent the decline in exercise capacity and impairment of skeletal muscle mitochondrial function in mice with high-fat diet-induced diabetes, suggesting its potential use in diabetes mellitus treatment (Takada et al., 2015).

Other Applications : Additional research has explored this compound's role in osteoblast differentiation, cardiovascular disease, allergic airway inflammation, and its ability to regulate the transcription levels of hepatic metabolizing enzymes for alcohol and lipids in rats.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Sesamin has shown promise in various therapeutic applications. It is anticipated that this compound may be employed in future therapeutic regimens to enhance the efficacy of treatment and dampen the adverse effects of synthetic chemical drugs currently used to alleviate immune-related and inflammatory conditions .

Propriétés

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871787 | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-24-6, 607-80-7 | |

| Record name | 1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sesamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

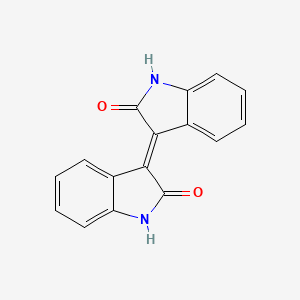

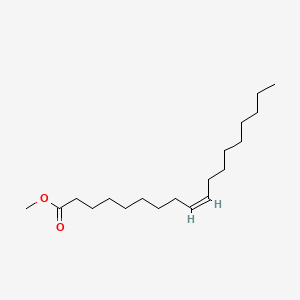

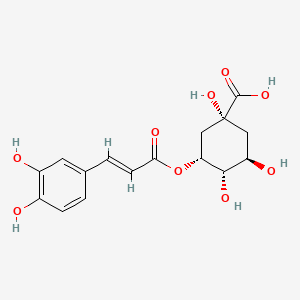

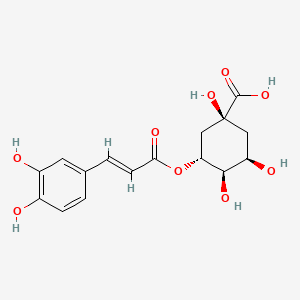

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.